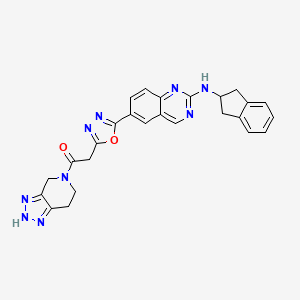
ATX inhibitor 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 9 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . The inhibition of autotaxin has been associated with potential therapeutic benefits in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Méthodes De Préparation
The preparation of ATX inhibitor 9 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the compound . The preparation process may also include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
ATX inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
ATX inhibitor 9 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production . In biology, it is utilized to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
Mécanisme D'action
The mechanism of action of ATX inhibitor 9 involves the inhibition of autotaxin’s enzymatic activity . By binding to the active site of autotaxin, the compound prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .
Comparaison Avec Des Composés Similaires
ATX inhibitor 9 can be compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409 . These compounds also target autotaxin and inhibit its enzymatic activity . this compound may have unique structural features or binding properties that differentiate it from these other inhibitors . For example, it may exhibit higher potency, selectivity, or improved pharmacokinetic properties . The comparison of these compounds highlights the diversity and potential of autotaxin inhibitors in therapeutic applications .
Propriétés
Formule moléculaire |
C26H23N9O2 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)quinazolin-6-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C26H23N9O2/c36-24(35-8-7-21-22(14-35)31-34-30-21)12-23-32-33-25(37-23)17-5-6-20-18(9-17)13-27-26(29-20)28-19-10-15-3-1-2-4-16(15)11-19/h1-6,9,13,19H,7-8,10-12,14H2,(H,27,28,29)(H,30,31,34) |
Clé InChI |
UALQCNGVCMFBRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CC5=CN=C(N=C5C=C4)NC6CC7=CC=CC=C7C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



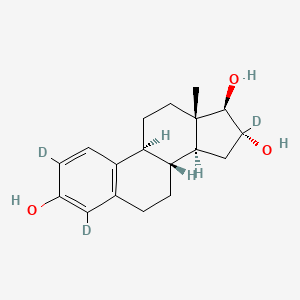
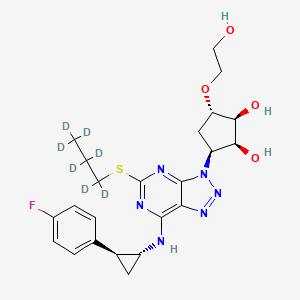
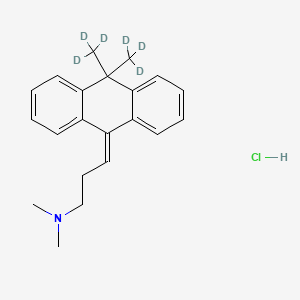
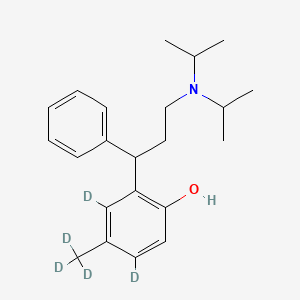
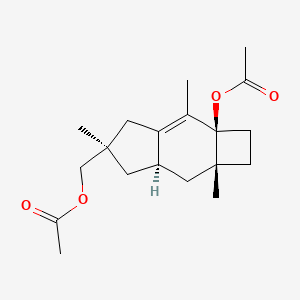
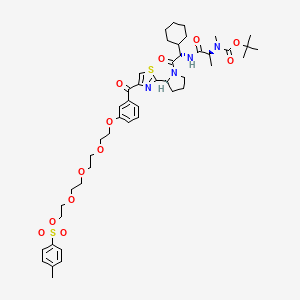
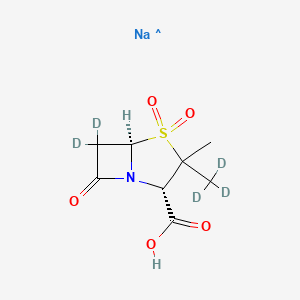
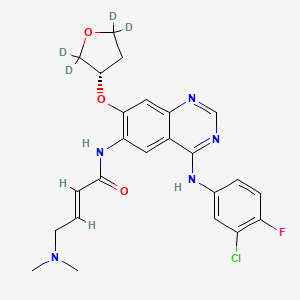
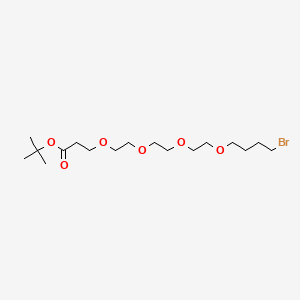
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
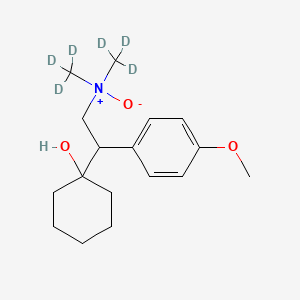
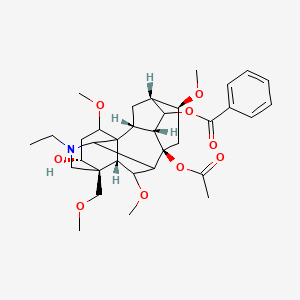
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
